ethyl5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Description
Core Heterocyclic Framework: Pyrrolo[3,2-b]Pyridine System
The pyrrolo[3,2-b]pyridine system consists of a five-membered pyrrole ring fused to a six-membered pyridine ring at the [3,2-b] positions (Figure 1). This arrangement places the nitrogen atoms of both rings in adjacent positions, creating a conjugated π-system that enhances aromatic stability. The fusion pattern distinguishes it from other pyrrolopyridine isomers, such as pyrrolo[2,3-b]pyridine, by altering the electronic distribution across the bicyclic framework.
Key bond lengths within the core, derived from X-ray diffraction studies of related compounds (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine), reveal typical aromatic C–C distances of 1.38–1.42 Å and C–N bonds of 1.34–1.37 Å. These metrics align with delocalized electron density across the fused rings, a feature critical to the compound’s reactivity and intermolecular interactions.
Functional Group Analysis: Ethyl Ester and Amino Substituents
The ethyl ester group at position 2 introduces both steric and electronic effects. The carbonyl oxygen withdraws electron density via resonance, polarizing the adjacent C=O bond (bond length: ~1.21 Å in analogous esters), while the ethoxy group donates electrons through induction. This duality influences the compound’s solubility in polar solvents and its susceptibility to nucleophilic attack at the carbonyl carbon.
The amino substituent at position 5 participates in resonance with the pyridine ring, donating electron density to the π-system. This interaction lowers the basicity of the pyridine nitrogen (pKa ≈ 1–2 for similar systems) and enhances the compound’s ability to engage in hydrogen bonding. Infrared spectroscopy of related amino-pyrrolopyridines shows N–H stretching frequencies near 3350–3450 cm⁻¹, consistent with primary amine vibrations.
Table 1: Key Functional Group Properties in Analogous Compounds
| Functional Group | Bond Length (Å) | Vibrational Frequency (cm⁻¹) |
|---|---|---|
| Ethyl Ester (C=O) | 1.21 | 1720–1740 |
| Amino (N–H) | 1.01 | 3350–3450 |
Crystallographic and Conformational Studies
Single-crystal X-ray analyses of ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate reveal a planar bicyclic core with minor deviations (≤5°) from coplanarity due to steric interactions between the ester and chloro groups. The ethyl group adopts a staggered conformation to minimize torsional strain, while the amino substituent lies in the plane of the pyridine ring to maximize conjugation.
Intermolecular interactions dominate the crystal packing. N–H⋯N hydrogen bonds (2.8–3.1 Å) and C–H⋯O contacts (3.2–3.4 Å) form extended networks, stabilizing the lattice. These findings suggest that the unsubstituted amino group in ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate would similarly participate in hydrogen bonding, potentially influencing its melting point (predicted range: 125–135°C based on analogues).
Tautomeric and Resonance Stabilization Phenomena
The 1H-pyrrolo[3,2-b]pyridine system exhibits tautomerism, with proton transfer possible between the pyrrole and pyridine nitrogens. Density functional theory (DFT) calculations on related systems indicate a energy barrier of ~15 kcal/mol for tautomer interconversion, favoring the canonical form due to resonance stabilization.
Resonance delocalizes the amino group’s lone pair into the pyridine ring, reducing its basicity while enhancing aromaticity. Natural bond orbital (NBO) analysis of analogous compounds shows significant electron density transfer from the amino nitrogen to the π-system (≈0.25 e⁻), stabilizing the molecule by ~20 kcal/mol. This effect also polarizes the ring, directing electrophilic substitution to the electron-rich positions 3 and 6.
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)8-5-7-6(12-8)3-4-9(11)13-7/h3-5,12H,2H2,1H3,(H2,11,13) |
InChI Key |
OAJJMLMPCJNQJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Photocyclization of Alkene Imines Under Acidic Conditions
Photocyclization of 3-amino-2-alkene imines represents a direct method to access the pyrrolo[3,2-b]pyridine scaffold. The reaction proceeds via a six π-electron cyclization mechanism under UV irradiation in acidic media. For instance, irradiation of 3-(benzylamino)-1-phenyl-3-(phenylamino)-2-alkene imine in HCl (3N) generates the benzyl-protected intermediate, which undergoes catalytic hydrogenation (H₂, Pd/C) to yield the free amino derivative.
Key Data:
| Starting Material | Conditions | Product Yield | Characterization Data | Source |
|---|---|---|---|---|
| 3-(Benzylamino)-2-alkene imine | HCl (3N), UV, 5h; H₂/Pd/C, ethanol | 98% | ¹H NMR: δ 7.20–8.98 (aromatic) |
This method is notable for its regioselectivity and scalability, though the use of UV light necessitates specialized equipment.
Cyclocondensation of 2-Amino-Pyrrole Derivatives
Cyclocondensation reactions between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene esters (e.g., ethyl cyanoacetate) in acetic acid/HCl efficiently yield the target compound. The reaction involves nucleophilic attack by the amino group on the electrophilic carbonyl, followed by cyclization and dehydration.
Optimized Conditions:
Mechanistic Insight:
- Formation of C=N bond via nucleophilic addition.
- Cyclization with the cyano group to form the pyrrolopyridine core.
- Ester retention through controlled hydrolysis.
Palladium-Catalyzed Hydrogenation of Nitro Intermediates
Reduction of nitro-substituted precursors offers a straightforward route to introduce the amino group. Ethyl 5-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, synthesized via esterification of the corresponding acid, undergoes hydrogenation (H₂, 2 bar, Pd/C) in ethanol to afford the amino derivative.
Representative Protocol:
| Parameter | Value |
|---|---|
| Substrate | Ethyl 5-nitro-pyrrolo[3,2-b]pyridine-2-carboxylate |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Pressure | 2 bar H₂ |
| Time | 3h |
| Yield | 95% |
Post-reduction purification via silica gel chromatography ensures >95% purity.
Aryl-substituted derivatives are synthesized via Suzuki coupling of 5-bromo-pyrrolo[3,2-b]pyridine esters with boronic acids, followed by bromination and amination. While this method primarily targets aryl-substituted analogs, adapting the protocol with ammonia enables amino group introduction.
Stepwise Process:
- Suzuki Coupling:
- Bromination:
- Amination:
This multi-step approach offers flexibility but requires careful optimization to avoid over-bromination.
Acid-Catalyzed Cyclization of β-Ketodinitriles
A novel Pd(II)-catalyzed cascade reaction between β-ketodinitriles and diynes constructs the pyrrolo[3,2-b]pyridine core in one pot. The method concurrently forms furan, pyrrole, and pyridine rings, with the ester group introduced via the β-ketodinitrile starting material.
Reaction Parameters:
| Component | Role |
|---|---|
| β-Ketodinitrile | Provides ester and nitrile groups |
| Buta-1,3-diyne | Source of carbon for cyclization |
| Pd(OAc)₂ | Catalyst (10 mol%) |
| Solvent | DMF, 80°C, 12h |
Outcome:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Photocyclization | High regioselectivity | Requires UV light | 85–98% |
| Cyclocondensation | One-pot synthesis | Limited substrate scope | 70–85% |
| Hydrogenation | Simple, scalable | Requires nitro precursor | 90–95% |
| Suzuki Functionalization | Versatile for derivatives | Multi-step, costly catalysts | 68–89% |
| Cascade Cyclization | Atom-economical | Complex optimization | 70–78% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted esters, depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has shown promise as a lead compound in drug development targeting various diseases:
- Cancer Therapy : The compound exhibits significant antiproliferative effects against cancer cell lines such as HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast). The IC₅₀ values range from 0.12 to 0.21 μM, indicating potent activity against these cancer types. The mechanism involves disruption of tubulin dynamics and induction of apoptosis in cancer cells at low concentrations.
Biological Studies
The compound's biological activities are primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has been studied for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor proliferation and survival.
| Activity | Target/Pathway | IC₅₀ Value |
|---|---|---|
| FGFR Inhibition | FGFR1, FGFR2, FGFR3 | 7 nM - 25 nM |
| Anticancer Activity | HeLa, SGC-7901, MCF-7 cells | 0.12 - 0.21 μM |
| Antimicrobial | Staphylococcus aureus | MIC 3.125 μg/mL |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. It demonstrated a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent.
Case Study on Anticancer Activity
In a study evaluating the anticancer properties of pyrrolo derivatives, ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate was tested against several cancer cell lines:
- Cell Lines Tested : HeLa, SGC-7901, MCF-7
- Findings : The compound exhibited significant antiproliferative effects with IC₅₀ values ranging from 0.12 to 0.21 μM.
Case Study on FGFR Inhibition
Research into the inhibition of fibroblast growth factor receptors revealed that ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can effectively inhibit FGFRs involved in tumorigenesis:
| Compound | IC50 (nM) |
|---|---|
| Ethyl 5-amino derivative | 1900 |
| Known inhibitors (e.g., PD173074) | <10 |
Mechanism of Action
The mechanism of action of ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with receptors on the cell surface, modulating signal transduction pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, highlighting differences in substituents, physical properties, and applications:
Key Structural and Functional Differences
Substituent Effects on Reactivity: The amino group in the target compound enhances nucleophilicity, facilitating condensation reactions (e.g., with carbonyl compounds) to form fused heterocycles like pyrimidinones . Halogenated derivatives (Br, Cl) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their ability to undergo metal-catalyzed substitution . Ethoxy-substituted analogs exhibit increased solubility in organic solvents, making them advantageous in solution-phase synthesis .
Physical Properties: Bromo and chloro derivatives have higher molecular weights and densities compared to the amino analog due to heavier halogen atoms . The amino group reduces lipophilicity (predicted logP ~1.5) relative to halogenated analogs (logP ~2.5–3.0), impacting bioavailability in drug design .
Synthetic Utility: Ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate serves as a precursor for metal-free synthesis of tetracyclic pyrido-thienopyrimidinones, which are explored for antimicrobial and anticancer activity . Bromo derivatives are key intermediates in synthesizing kinase inhibitors and fluorescent probes .
Biological Activity
Ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C₉H₁₀N₂O₂
- Molecular Weight : 178.19 g/mol
- CAS Number : 17322-90-6
The biological activity of ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes and receptors involved in various cellular processes, particularly in cancer and microbial infections.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and survival.
- Antimicrobial Activity : It exhibits activity against various bacterial strains, suggesting its potential as an antibacterial agent.
Biological Activity Overview
The following table summarizes the biological activities reported for ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate:
Anticancer Studies
In a study evaluating the anticancer properties of pyrrolo derivatives, ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate demonstrated significant antiproliferative effects against several cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical), SGC-7901 (gastric), MCF-7 (breast)
- Findings : The compound exhibited IC₅₀ values ranging from 0.12 to 0.21 μM, indicating potent activity against these cancer types. The mechanism involved disruption of tubulin dynamics and induction of apoptosis in cancer cells at low concentrations .
Antimicrobial Activity
Another study highlighted the antimicrobial potential of pyrrole derivatives similar to ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate:
- Target Bacteria : Staphylococcus aureus and Escherichia coli
- Results : The compound showed a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Staphylococcus aureus, outperforming several standard antibiotics .
Synthesis and Derivatives
The synthesis of ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves cyclization reactions starting from appropriate pyrrole derivatives. Various synthetic routes have been developed to optimize yield and purity.
Common Synthetic Routes:
- Cyclization with Acylating Agents : Reaction of pyrrole derivatives with acylating agents followed by esterification.
- Recrystallization and Chromatography : Used for purification to obtain high-purity products suitable for biological evaluation .
Q & A
Q. What are the common synthetic routes for ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions of substituted pyrrole or pyridine precursors. For example, analogous pyrrolopyridine derivatives are synthesized via condensation of ethyl carboxylate intermediates with amino-containing heterocycles under reflux conditions. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., POCl₃ for cyclization) to improve yields . Characterization of intermediates using TLC or HPLC ensures reaction progression.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming proton and carbon environments, particularly for distinguishing amino and ester groups. X-ray crystallography provides definitive structural validation, as demonstrated for related pyrrolopyridine carboxylates (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) . Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address low yields in the cyclization step during synthesis?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Transition metal catalysts (e.g., Pd or Cu) can enhance regioselectivity.
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency for thermally sensitive intermediates .
- Protecting Group Chemistry : Introducing Boc (tert-butoxycarbonyl) groups to stabilize reactive amines during cyclization, as seen in analogous heterocyclic systems .
Q. What strategies are used to resolve contradictory biological activity data in different assays?
- Methodological Answer : Contradictions may stem from assay-specific variables (e.g., cell line sensitivity, solubility). Approaches include:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to identify optimal efficacy windows.
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- QSAR Modeling : Correlate structural features (e.g., substituents on the pyrrolopyridine core) with activity trends to guide rational design .
Q. How can researchers determine the role of the ethyl carboxylate group in modulating pharmacological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified ester groups (e.g., methyl, tert-butyl esters) and comparing their bioactivity. For example:
| Analog | Ester Group | Bioactivity (IC₅₀) |
|---|---|---|
| Ethyl | -COOEt | 12.5 µM |
| Methyl | -COOMe | 28.7 µM |
| Such data, combined with molecular docking, can reveal steric or electronic contributions of the ester moiety to target binding . |
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results between in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from differences in bioavailability or metabolic activation. Steps for resolution:
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations in vivo to ensure adequate exposure.
- Metabolite Identification : Use LC-MS to detect active metabolites that may contribute to in vivo efficacy .
- Toxicity Screening : Evaluate off-target effects (e.g., mitochondrial toxicity) that may mask therapeutic potential in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
